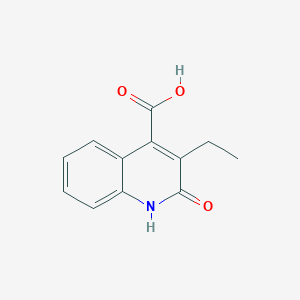

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid

Description

Propriétés

IUPAC Name |

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-10(12(15)16)8-5-3-4-6-9(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDABDYFOWPWVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389703 | |

| Record name | ST072416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64880-80-4 | |

| Record name | ST072416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

- Oxidation products include quinoline-2,4-dione derivatives.

- Reduction products include hydroxyquinoline derivatives.

- Substitution reactions yield various substituted quinoline derivatives depending on the reagents used .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications:

Antimicrobial Activity

Research indicates that 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid has demonstrated significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics .

Antiviral Properties

The compound has shown promise as an antiviral agent, particularly in the context of inhibiting viral replication pathways. Its structural similarity to known antiviral compounds suggests potential efficacy against viruses like HIV .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including those associated with colon cancer.

Applications in Drug Development

The unique chemical structure of this compound allows it to serve as a precursor for synthesizing more complex quinoline derivatives that may possess enhanced biological activities. These derivatives can be tailored for specific therapeutic targets, including:

| Target Disease | Potential Application |

|---|---|

| Bacterial Infections | Development of new antibiotics |

| Viral Infections | Antiviral drug candidates |

| Cancer | Anticancer agents targeting specific pathways |

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Antimicrobial Screening : A study published in a peer-reviewed journal reported the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity .

- Anticancer Research : In vitro testing against colon adenocarcinoma cell lines revealed that this compound inhibits cell proliferation significantly, suggesting its potential as a lead compound for anticancer drug development.

- Neuroprotective Studies : Related compounds have been studied for neuroprotective effects, indicating that modifications on the quinoline scaffold could lead to novel treatments for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound may also interact with other molecular pathways involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 4 significantly modulate the compound's acidity, solubility, and stability:

- 4-Carboxylic Acid Group: Enhances water solubility and acidity compared to esters or amides. For example, 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (pKa ~3.5) is more acidic than its ethyl ester counterparts .

- 3-Ethyl Substituent: Increases lipophilicity (logP) compared to compounds with smaller groups (e.g., methyl) or polar substituents (e.g., amino). This balances solubility and membrane permeability, critical for bioavailability .

Table 1: Physicochemical Properties of Selected Analogs

Activité Biologique

3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and findings from various studies.

1. Chemical Structure and Synthesis

The compound features a quinoline core with specific functional groups that contribute to its biological activity. The synthesis typically involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate under basic conditions, followed by oxidation steps to yield the final product. This method allows for the introduction of various substituents, enhancing the compound's reactivity and biological properties.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | 2-Aminobenzophenone, Ethyl Acetoacetate | Base, Heat | High |

| Oxidation | Common oxidizing agents (e.g., KMnO4) | Varies | Moderate |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Mechanism of Action : The compound likely exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to other quinolone derivatives . This mechanism disrupts DNA replication and transcription processes.

Antiviral Activity

Research indicates that this compound also possesses antiviral properties, particularly against RNA viruses. It has been evaluated for its potential to inhibit viral replication, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its ability to modulate signaling pathways involved in cell survival and proliferation suggests potential therapeutic applications in oncology.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the quinoline ring can enhance or diminish its efficacy:

| Modification Position | Effect on Activity |

|---|---|

| 3-position (Ethyl) | Enhances lipophilicity and membrane penetration |

| 2-position (Keto) | Critical for DNA interaction and enzyme inhibition |

| 4-position (Carboxylic Acid) | Influences solubility and bioavailability |

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound, against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating significant antibacterial potential .

Case Study 2: Anticancer Screening

In a recent investigation, the compound was tested against various cancer cell lines, including colon adenocarcinoma. It exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

5. Conclusion

This compound is a versatile compound with promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms of action and structure modifications could lead to the development of new therapeutic agents.

Q & A

Q. What are the established synthetic methodologies for 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid, and how do reaction conditions influence intermediate formation?

Answer: Synthesis of quinoline-4-carboxylic acid derivatives often involves cyclization reactions. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is synthesized by refluxing 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with POCl₃ in DMF, followed by hydrolysis ( ). Key considerations include:

- Temperature : Elevated temperatures (e.g., 100°C) enhance cyclization efficiency.

- Reagents : POCl₃ acts as a chlorinating and dehydrating agent, critical for ring closure.

- Substituent Effects : Introducing an ethyl group may require modified stoichiometry or catalysts (e.g., transition metals) to optimize yields .

Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation of quinoline-4-carboxylic acid derivatives?

Answer:

- X-ray Crystallography : Provides precise molecular geometry, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid ().

- NMR/IR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., carboxylic acid protons at δ 12–14 ppm), while IR confirms carbonyl stretches (~1700 cm⁻¹) ().

- Mass Spectrometry : Determines molecular weight and fragmentation patterns ().

- InChI/SMILES : Canonical SMILES (e.g.,

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O) aids in database comparisons ().

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().

- Catalyst Screening : Transition metal catalysts (e.g., Pd) may reduce side reactions in cross-coupling steps ().

- Purification Strategies : Chromatography or recrystallization removes unreacted starting materials ().

- Reaction Monitoring : LC-MS or TLC tracks intermediate formation and identifies byproducts early ().

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Used to evaluate binding affinity to targets like bacterial DNA gyrase ().

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with antimicrobial potency ().

- DFT Calculations : Predicts reactivity of the quinoline core, such as nucleophilic attack at the 2-oxo position ().

Q. How do functional group modifications (e.g., ethyl vs. methyl substituents) alter the biological and physicochemical properties of quinoline-4-carboxylic acids?

Answer:

Q. What in vitro assays are effective for evaluating the anti-tubercular activity of this compound derivatives?

Answer:

- MIC Determination : Measures minimum inhibitory concentration against Mycobacterium tuberculosis H37Rv ().

- Cytotoxicity Screening : Uses mammalian cell lines (e.g., Vero cells) to assess selectivity indices ().

- Enzyme Inhibition Assays : Targets mycobacterial enzymes (e.g., InhA) to elucidate mechanisms ().

Methodological Considerations

Q. How can researchers resolve discrepancies in reported biological activity data for quinoline-4-carboxylic acid derivatives?

Answer:

- Standardized Protocols : Use consistent assay conditions (e.g., pH, incubation time) to minimize variability ().

- Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives ().

- Structural Verification : Ensure compound purity (>95% by HPLC) and correct stereochemistry ().

Q. What strategies improve the solubility and stability of this compound in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.